![molecular formula C16H30O2 B230848 15-Hydroxy-8,11,13-eicosatrienoic acid CAS No. 15384-21-1](/img/structure/B230848.png)
15-Hydroxy-8,11,13-eicosatrienoic acid
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Overview
Description
15-Hydroxy-8,11,13-eicosatrienoic acid (15-HETE) is a metabolite of arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It is involved in various physiological processes, including inflammation and vascular function. In recent years, research has focused on the potential therapeutic applications of 15-HETE.
Mechanism Of Action
The mechanism of action of 15-Hydroxy-8,11,13-eicosatrienoic acid is complex and not fully understood. It is thought to act through various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to regulate gene expression, inhibit cell proliferation, and induce apoptosis.
Biochemical and physiological effects:
15-Hydroxy-8,11,13-eicosatrienoic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting it may be useful in the treatment of inflammatory diseases. Additionally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential cancer treatment. Finally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to have a role in vascular function, regulating blood pressure and vascular tone.
Advantages And Limitations For Lab Experiments
One advantage of studying 15-Hydroxy-8,11,13-eicosatrienoic acid is that it is a naturally occurring metabolite, making it easier to study in vivo. Additionally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to have multiple effects, making it a potentially useful therapeutic target. However, one limitation of studying 15-Hydroxy-8,11,13-eicosatrienoic acid is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on 15-Hydroxy-8,11,13-eicosatrienoic acid. One area of interest is the potential use of 15-Hydroxy-8,11,13-eicosatrienoic acid as a therapeutic target for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 15-Hydroxy-8,11,13-eicosatrienoic acid and develop targeted therapies. Finally, research on the role of 15-Hydroxy-8,11,13-eicosatrienoic acid in vascular function may lead to new treatments for cardiovascular diseases.
Synthesis Methods
15-Hydroxy-8,11,13-eicosatrienoic acid can be synthesized through the oxidation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). This process results in the formation of a hydroperoxide intermediate, which is then reduced to 15-Hydroxy-8,11,13-eicosatrienoic acid.
Scientific Research Applications
Research on 15-Hydroxy-8,11,13-eicosatrienoic acid has focused on its potential therapeutic applications. Studies have shown that 15-Hydroxy-8,11,13-eicosatrienoic acid has anti-inflammatory and anti-proliferative effects, making it a potential treatment for inflammatory diseases and cancer. Additionally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to have a role in vascular function, suggesting it may be useful in the treatment of cardiovascular diseases.
properties
CAS RN |
15384-21-1 |
---|---|
Product Name |
15-Hydroxy-8,11,13-eicosatrienoic acid |
Molecular Formula |
C16H30O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8E,11E,13E)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+ |
InChI Key |
IUKXMNDGTWTNTP-YXKDIAHISA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C/C=C/CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
synonyms |
15-hydroxy-8,11,13-eicosatrienoic acid 15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer 15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer, 14C-labeled(S), -(E,Z,Z)-isomer 15-hydroxy-8,11,13-icosatrienoic acid |
Origin of Product |
United States |
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